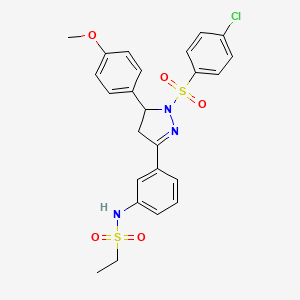
1-(2-((4-(二甲基氨基)-6-甲基嘧啶-2-基)氨基)乙基)-3-(2-甲氧基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: is a synthetic compound with a complex structure, characterized by the presence of pyrimidinyl and urea moieties
科学研究应用
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: finds applications in various fields:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential as an inhibitor of specific enzymes or receptors, impacting biological pathways.
Medicine: : Investigated for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:
Formation of the Pyrimidine Core: : The pyrimidine ring is synthesized using dimethylamine and 2,4,6-trimethylpyrimidine in the presence of a base, often under reflux conditions to facilitate the formation.
Attachment of the Aminoethyl Group: : The aminoethyl group is introduced through a nucleophilic substitution reaction. Commonly, 2-chloroethylamine is used, reacting with the pyrimidine derivative under basic conditions.
Urea Formation: : The final step involves the reaction of the 2-methoxyphenyl isocyanate with the aminoethyl-substituted pyrimidine derivative, yielding the desired urea compound. This step is usually carried out in the presence of a solvent like dichloromethane and a mild base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea would likely utilize continuous flow processes to ensure high yield and purity. Key considerations include:
Optimization of Reaction Conditions: : Temperature, pressure, and solvent selection are crucial for maximizing efficiency.
Purification: : Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.
化学反应分析
Types of Reactions:
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: : Catalytic hydrogenation can reduce the compound, potentially breaking down the pyrimidine ring and converting the urea moiety.
Substitution: : Halogenation and alkylation reactions can modify the aromatic rings, using reagents such as bromine or alkyl halides.
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : Bromine, alkyl halides, bases like sodium hydroxide.
Oxidation: : Hydroxylated derivatives.
Reduction: : Simplified amine or alcohol derivatives.
Substitution: : Halogenated or alkylated analogs.
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: : It interacts with enzyme active sites or receptor binding domains, altering their activity.
Pathways Involved: : Inhibition of enzymatic pathways, modulation of signal transduction processes.
相似化合物的比较
When compared to other similar compounds, 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea stands out due to its unique structural features and resultant properties. Similar compounds include:
1-(2-Aminoethyl)-3-(2-methoxyphenyl)urea: : Lacks the pyrimidine ring, resulting in different reactivity.
4-(Dimethylamino)-6-methylpyrimidin-2-ylamine: : Does not include the urea and methoxyphenyl groups, altering its chemical properties.
Conclusion
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-methoxyphenyl)urea: is a versatile compound with significant potential across various scientific disciplines. Its unique structure and reactivity enable its use in numerous applications, making it a compound of interest for ongoing research and industrial development.
属性
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12-11-15(23(2)3)22-16(20-12)18-9-10-19-17(24)21-13-7-5-6-8-14(13)25-4/h5-8,11H,9-10H2,1-4H3,(H,18,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFVRIAAWGQYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC=CC=C2OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2558962.png)


![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)


![4-[benzyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2558972.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)
![2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2558974.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2558978.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558981.png)
